

# Sophoraflavanone H: A Comparative Guide to its Structure-Activity Relationship

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B1496117

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**Sophoraflavanone H**, a complex polyphenol with a unique hybrid structure, has garnered significant interest in the scientific community for its potential as a lead compound in antimicrobial and antitumor drug development.<sup>[1][2][3]</sup> This guide provides a comparative analysis of **Sophoraflavanone H**'s biological activities, drawing upon available experimental data for it and related prenylated flavonoids to elucidate its structure-activity relationship (SAR).

## Biological Activities and Comparative Data

**Sophoraflavanone H** is a flavonostilbene, integrating a flavanone moiety with a resveratrol-derived 2,3-diaryl-2,3-dihydrobenzofuran ring system.<sup>[1][2]</sup> This structural complexity contributes to its diverse biological profile. The following tables summarize the known biological activities of **Sophoraflavanone H** and related compounds, offering insights into the contributions of different structural features.

Table 1: Antimicrobial Activity of **Sophoraflavanone H** and Related Flavonoids

Compound	Target Organism	Activity Metric (e.g., MIC)	Reference
Sophoraflavanone H	Helicobacter pylori	MIC: Not specified, but noted to have activity	[4]
Sophoraflavanone G	Methicillin-resistant Staphylococcus aureus (MRSA)	MIC < 10 µg/mL	[5]
Sophoraflavanone G	Various oral bacteria (Streptococci, Actinomycetes, Lactobacilli)	Growth inhibition	[6]
Naringenin	General antibacterial	Less active than Sophoraflavanone G	[7]
Kurarinone	Methicillin-resistant Staphylococcus aureus (MRSA)	MIC < 10 µg/mL	[5]

Table 2: Cytotoxic and Anti-HIV Activity of Prenylflavanones

Compound	Activity	Cell Line/Target	Metric (e.g., CC50, EC50)	Reference
Sophoraflavanone H (YS09)	Tumor-specific cytotoxicity	Not specified	Not specified	[4]
Sophoraflavanone I (YS10)	Tumor-specific cytotoxicity	Not specified	Not specified	[4]
Various Prenylflavanones	Anti-HIV Activity	HIV-infected cells	Not specified	[4][6]

## Structure-Activity Relationship Insights

The biological activities of **Sophoraflavanone H** and its relatives are intrinsically linked to their chemical structures. The following points highlight key SAR findings:

- **Prenylation:** The presence of prenyl or lavandulyl groups, typically on the A ring of the flavanone skeleton, is crucial for enhanced biological activity.<sup>[8]</sup> This lipophilic moiety increases the compound's affinity for cell membranes, which is a key aspect of the antibacterial mechanism of action.<sup>[8]</sup> For instance, Sophoraflavanone G, which possesses a lavandulyl group at the C8 position, exhibits potent antibacterial activity.<sup>[7][8]</sup>
- **Hydroxylation Pattern:** The position and number of hydroxyl groups on the flavonoid rings influence antioxidant and anti-inflammatory activities. For flavones, hydroxyl groups at the C3' and C4' positions on the B ring have been shown to promote anti-inflammatory effects.<sup>[9]</sup>
- **Flavonostilbene Structure:** The unique combination of a flavanone and a stilbene (resveratrol) moiety in **Sophoraflavanone H** is thought to contribute to its specific biological profile, including its tumor-specific cytotoxicity.<sup>[4]</sup>

## Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of **Sophoraflavanone H** and related compounds.

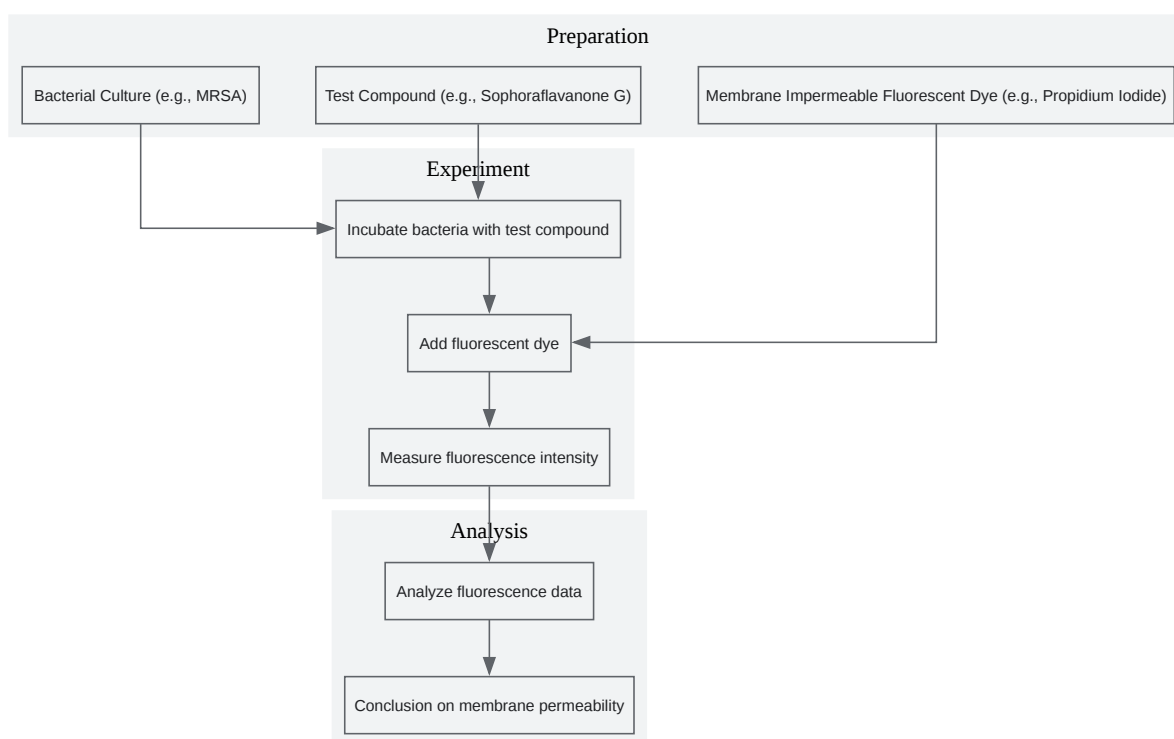
### Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

- A two-fold serial dilution of the test compound (e.g., Sophoraflavanone G) is prepared in a liquid growth medium in a 96-well microtiter plate.
- Each well is inoculated with a standardized suspension of the target bacterium (e.g., MRSA).
- The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

## Mechanism of Action: Membrane Permeability Assay

To investigate if a compound disrupts the bacterial cell membrane, the following workflow can be employed.



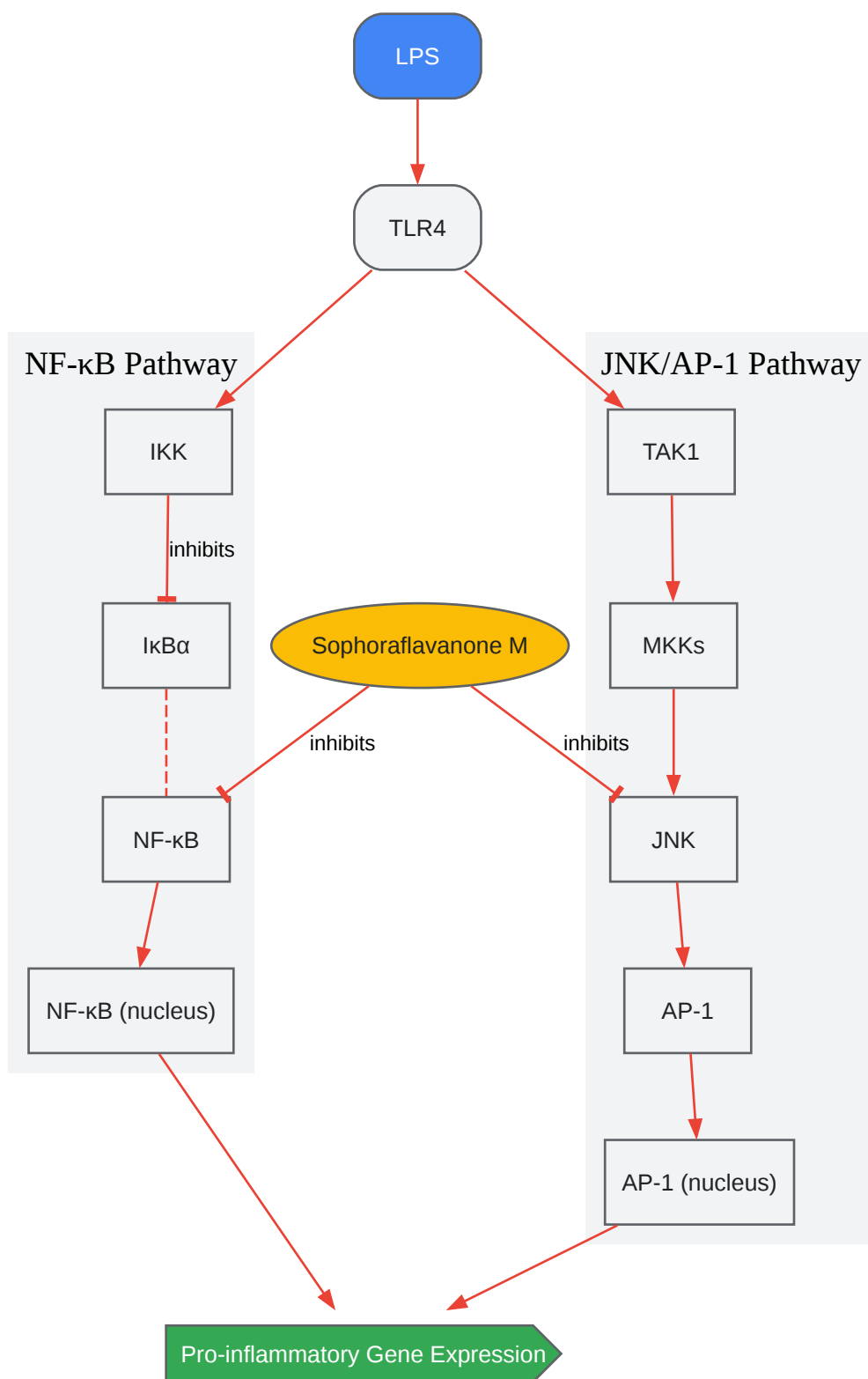
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Caption: Workflow for assessing bacterial membrane permeability.

An increase in fluorescence indicates that the dye has entered the cells, signifying membrane damage.

## Signaling Pathway Inhibition

Prenylated flavonoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Sophoraflavanone M, for example, suppresses pro-inflammatory mediators through the NF- $\kappa$ B and JNK/AP-1 pathways.[\[10\]](#)



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Caption: Inhibition of NF-κB and JNK/AP-1 pathways by Sophoraflavanone M.

## Conclusion

The available evidence strongly suggests that **Sophoraflavanone H** and related prenylated flavonoids are promising candidates for further drug development. Their multifaceted biological activities are closely tied to specific structural features, particularly the presence and nature of lipophilic side chains and the overall architecture of the flavonoid scaffold. Future research should focus on the synthesis of a broader range of **Sophoraflavanone H** analogs to systematically probe the structure-activity relationship and optimize for potency and selectivity against various therapeutic targets.

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